1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide
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Overview
Description
1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide is a complex organic compound that features a pyrazolopyridine core, a benzodioxin moiety, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .
Scientific Research Applications
1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide: shares structural similarities with other pyrazolopyridine derivatives and benzodioxin-containing compounds
Imidazole derivatives: Known for their broad range of biological activities.
Indole derivatives: Known for their diverse biological and clinical applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O5/c27-19-15-11-23-26(12-13-4-2-1-3-5-13)20(15)25-22(29)18(19)21(28)24-14-6-7-16-17(10-14)31-9-8-30-16/h1-7,10-11H,8-9,12H2,(H,24,28)(H2,25,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEZAYUGKPCNGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=C(NC3=O)N(N=C4)CC5=CC=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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